

The Multifaceted Physiological Roles of Sodium L-Lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sodium;(2R)-2-hydroxypropanoate*

Cat. No.: *B7803233*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically dismissed as a mere metabolic waste product of anaerobic glycolysis, L-lactic acid, and its sodium salt, Sodium L-lactate, have emerged as pivotal molecules in cellular physiology. Extensive research has redefined lactate as a crucial energy substrate, a dynamic signaling molecule, and a key regulator of metabolic homeostasis across various organ systems. This technical guide provides a comprehensive overview of the physiological functions of Sodium L-lactate, with a focus on its metabolic and signaling roles, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key pathways.

Sodium L-Lactate as a Major Energy Substrate

Sodium L-lactate serves as a readily available energy source for numerous tissues, participating in a complex network of metabolic exchange known as the lactate shuttle.^[1]

Cerebral Metabolism

The brain, despite its high metabolic rate, can efficiently utilize lactate as an alternative fuel to glucose. This is particularly critical under conditions of injury or metabolic stress.

Quantitative Data: Effects of Sodium L-Lactate Infusion on Human Cerebral Metabolism

Parameter	Baseline (Mean ± SD)	During Sodium L- Lactate Infusion (Mean ± SD)	Change (Coefficient [95% CI])	P-value	Reference
Systemic Lactate (mmol/L)	~1.5	Aiming for ~5.0	-	-	[2]
Cerebral Microdialysat e (CMD) Lactate (mmol/L)	Varies	Increased	0.47 [0.31- 0.63]	< 0.01	[2]
CMD Pyruvate (μmol/L)	Varies	Increased	13.1 [8.78- 17.4]	< 0.01	[2]
CMD Glucose (mmol/L)	Varies	Increased	0.1 [0.04- 0.16]	< 0.01	[2]
CMD Glutamate (mmol/L)	Varies	Reduced	-0.95 [-1.94 to 0.06]	0.06	[2]
Intracranial Pressure (ICP) (mmHg)	Varies	Reduced	-0.86 [-1.47 to -0.24]	< 0.01	[2]
Arteriovenous Difference of Lactate (AVDlac) (mM)	-0.078 (net release)	0.090 (net uptake)	Doubling arterial lactate from 0.92 to 1.84 mM	-	[3]

Cardiac Metabolism

The heart is a significant consumer of lactate, especially during exercise and in certain pathological states like heart failure. Sodium L-lactate infusion has been shown to improve cardiac performance.

Quantitative Data: Effects of Sodium L-Lactate Infusion on Human Cardiac Function

Parameter	Baseline (Mean ± SD)	After 24h Sodium L- Lactate Infusion (Mean ± SD)	P-value	Reference
Cardiac Output (L/min)	4.05 ± 1.37	5.49 ± 1.9	< 0.01	[4] [5]
Tricuspid Annular Plane Systolic Excursion (TAPSE) (mm)	14.7 ± 5.5	18.3 ± 7	0.02	[4] [5]
Plasma Sodium (mmol/L)	136 ± 4	146 ± 6	< 0.01	[4]
Plasma pH	7.40 ± 0.06	7.53 ± 0.03	< 0.01	[4] [5]

Quantitative Data: Hemodynamic Effects of Sodium L-Lactate Infusion in a Porcine Model

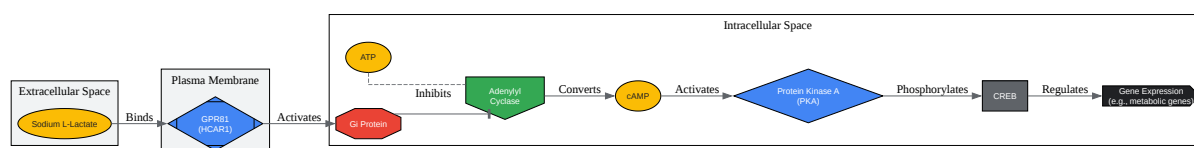
Parameter	Change with Lactate Infusion (Mean [95% CI])	P-value	Reference
Circulating Lactate (mmol/L)	+9.9 [9.1 to 11.0]	< 0.001	[6]
Cardiac Output (L/min)	+2.0 [1.2 to 2.7]	< 0.001	[6]
Systemic Vascular Resistance (dynes/s/cm ⁵)	-548 [-261 to -835]	-	[6]
Heart Rate (bpm)	+21 [8 to 33]	-	[6]
Ejection Fraction (%)	+16.0 [1.1 to 32.0]	-	[6]

Sodium L-Lactate as a Signaling Molecule ("Lactormone")

Beyond its role as a fuel, L-lactate acts as a signaling molecule, or "lactormone," influencing a variety of cellular processes through receptor-mediated and receptor-independent mechanisms.

GPR81-Mediated Signaling

The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a high-affinity receptor for L-lactate. Its activation initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

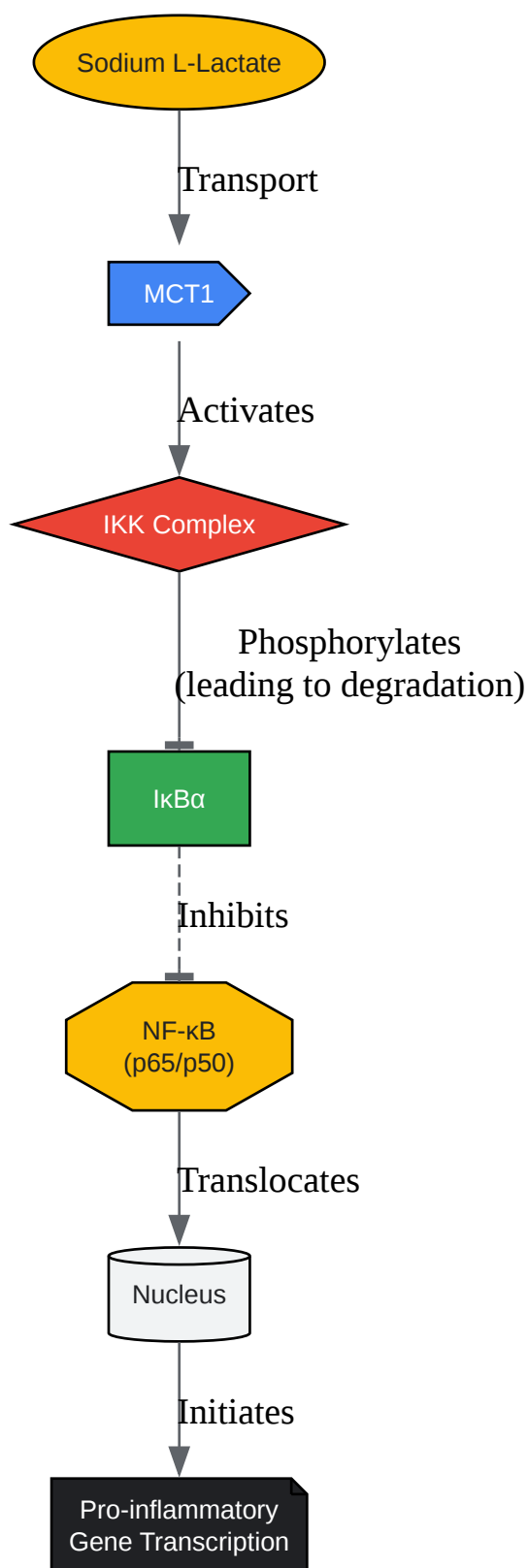


[Click to download full resolution via product page](#)

GPR81 signaling cascade initiated by Sodium L-lactate.

NF-κB Signaling Pathway

Lactate can modulate the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and immunity. The specific effect can be context-dependent, with some studies showing activation and others demonstrating an anti-inflammatory effect.

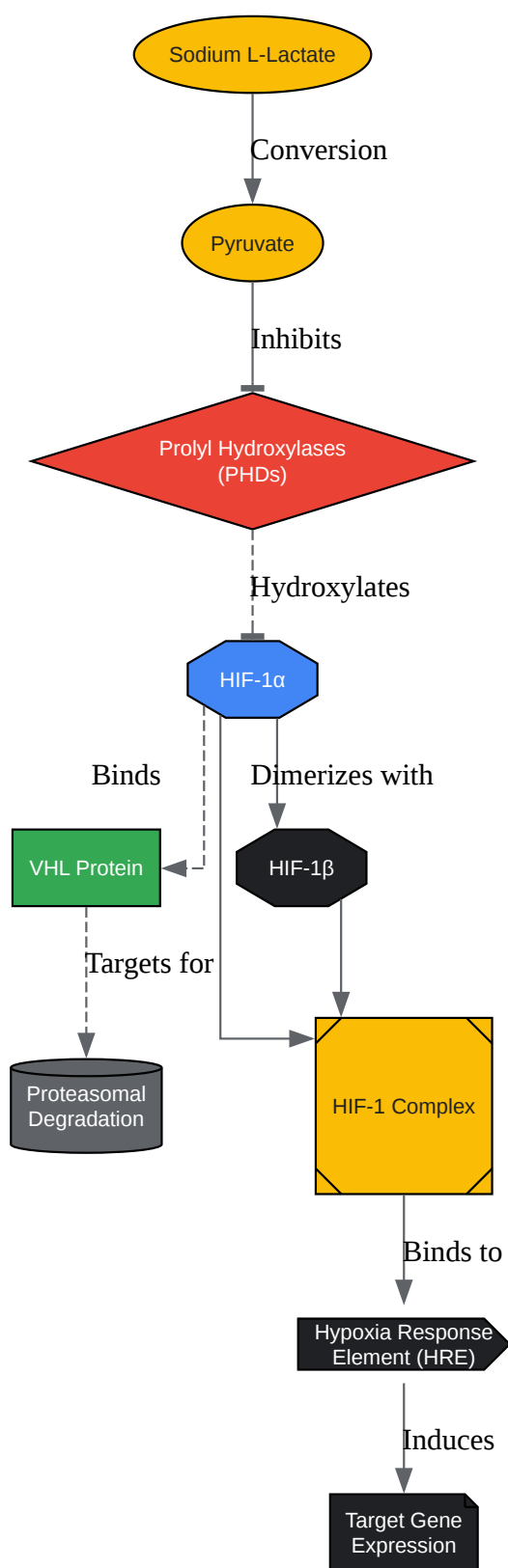


[Click to download full resolution via product page](#)

Lactate-mediated activation of the NF-κB signaling pathway.

HIF-1 α Stabilization

In certain cell types, particularly under normoxic conditions, lactate can lead to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α), a master regulator of cellular adaptation to low oxygen. This occurs through the inhibition of prolyl hydroxylases (PHDs).



[Click to download full resolution via product page](#)

Lactate-induced stabilization of HIF-1α.

Experimental Protocols

Measurement of Lactate Uptake in L6 Myotubes using ^{14}C -Lactate

This protocol describes a method to quantify the uptake of L-lactate into skeletal muscle cells.

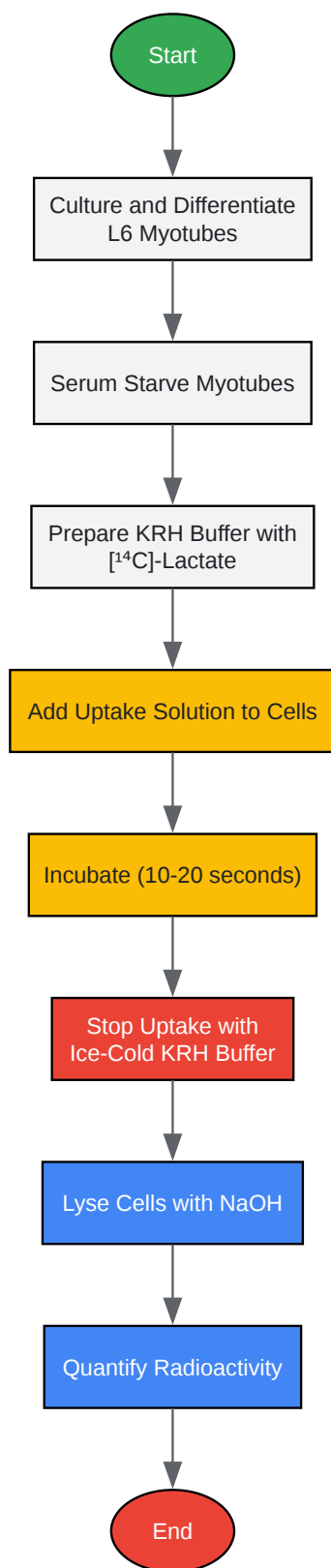
Materials:

- L6 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- DMEM with 2% FBS
- Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl_2 , and 1.3 mM MgSO_4)
- ^{14}C -L-Lactate
- Unlabeled L-lactate
- 0.05 N NaOH
- Scintillation cocktail and vials
- 24-well plates

Procedure:

- Culture L6 myoblasts in DMEM with 10% FBS until confluent.
- Induce differentiation into myotubes by switching to DMEM with 2% FBS.
- Serum-starve fully differentiated myotubes for 18 hours in DMEM with 0.2% bovine serum albumin.
- Wash cells with KRH buffer.

- Prepare uptake solutions containing varying concentrations of unlabeled L-lactate (e.g., 1-20 mM) and a fixed concentration of [^{14}C]-L-lactate.
- Initiate uptake by adding the uptake solution to the cells.
- Incubate for a short, defined period (e.g., 10-20 seconds) to measure initial uptake rates.[\[7\]](#)
- Stop the uptake by rapidly washing the cells four times with ice-cold KRH buffer.
- Lyse the cells by adding 250 μL of 0.05 N NaOH to each well.
- Transfer the lysate to scintillation vials containing scintillation cocktail.
- Quantify the amount of [^{14}C]-L-lactate taken up by the cells using a scintillation counter.



[Click to download full resolution via product page](#)

Workflow for ^{14}C -Lactate uptake assay in L6 myotubes.

GPR81 Activation Assay using cAMP Measurement

This protocol outlines a method to determine the activation of GPR81 by measuring changes in intracellular cAMP levels.

Materials:

- Cells expressing GPR81 (e.g., HEK293 cells transfected with GPR81)
- Cell culture medium
- Sodium L-lactate
- Forskolin (an adenylyl cyclase activator)
- IBMX (a phosphodiesterase inhibitor)
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
- 96-well or 384-well plates

Procedure:

- Seed GPR81-expressing cells into a multi-well plate and culture overnight.
- Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Treat cells with varying concentrations of Sodium L-lactate for a defined period.
- Stimulate adenylyl cyclase with forskolin to induce cAMP production. The inhibitory effect of lactate on this stimulation will be measured.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure intracellular cAMP levels using the chosen assay method (e.g., HTRF).
- A decrease in forskolin-stimulated cAMP levels in the presence of Sodium L-lactate indicates GPR81 activation.

Quantification of NF- κ B Activation using a Luciferase Reporter Assay

This protocol details a method to measure the effect of Sodium L-lactate on NF- κ B transcriptional activity.

Materials:

- HeLa or U937 cells
- Cell culture medium
- NF- κ B promoter-luciferase reporter construct
- Transfection reagent (e.g., Lipofectamine)
- Sodium L-lactate
- Luciferase assay reagent
- Luminometer
- 96-well plates

Procedure:

- Seed cells in a 96-well plate.
- Transfect the cells with the NF- κ B promoter-luciferase reporter construct using a suitable transfection reagent.[\[1\]](#)
- Allow cells to recover and express the reporter gene (typically 18-24 hours).
- Treat the transfected cells with varying concentrations of Sodium L-lactate for a specified duration (e.g., 24 hours).[\[1\]](#)
- Lyse the cells using the lysis buffer provided with the luciferase assay kit.

- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates activation of the NF- κ B promoter.

Measurement of HIF-1 α Stabilization by Western Blot

This protocol describes how to assess the effect of Sodium L-lactate on the protein levels of HIF-1 α .

Materials:

- Endothelial cells (e.g., HUVECs) or other relevant cell types
- Cell culture medium
- Sodium L-lactate
- Lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against HIF-1 α
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency.

- Treat cells with Sodium L-lactate (e.g., 10 mM) for a specified time (e.g., 24 hours). Include a positive control (e.g., hypoxia or CoCl₂ treatment) and a negative (untreated) control.
- Lyse the cells on ice with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against HIF-1 α .
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band intensity corresponding to HIF-1 α indicates stabilization of the protein.

Conclusion

The understanding of Sodium L-lactate's physiological roles has undergone a paradigm shift. It is now unequivocally recognized as a vital metabolic fuel and a pleiotropic signaling molecule with profound implications for cellular and systemic physiology. For researchers and professionals in drug development, a thorough comprehension of lactate's multifaceted functions is essential for identifying novel therapeutic targets and developing innovative treatment strategies for a range of conditions, from traumatic brain injury to heart failure and metabolic disorders. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for further investigation into the intricate and dynamic world of lactate physiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lactate Boosts TLR4 Signaling and NF- κ B Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebral metabolic effects of exogenous lactate supplementation on the injured human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate supplementation in severe traumatic brain injured adults by primed constant infusion of Sodium L-Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Half-molar sodium lactate infusion improves cardiac performance in acute heart failure: a pilot randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactate infusion elevates cardiac output through increased heart rate and decreased vascular resistance: a randomised, blinded, crossover trial in a healthy porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of lactate in healthy adults: D-lactate, the forgotten enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Physiological Roles of Sodium L-Lactate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803233#physiological-functions-of-sodium-l-lactate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com